molecular formula C13H20N2O2 B7503737 (2-Methylfuran-3-yl)-(4-propylpiperazin-1-yl)methanone

(2-Methylfuran-3-yl)-(4-propylpiperazin-1-yl)methanone

Cat. No.: B7503737
M. Wt: 236.31 g/mol
InChI Key: ZZRRYSOSUHVTKQ-UHFFFAOYSA-N
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Description

(2-Methylfuran-3-yl)-(4-propylpiperazin-1-yl)methanone, commonly known as MPPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPM is a small molecule that belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

MPPM has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic synthesis. In medicinal chemistry, MPPM has been shown to have potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of mental disorders. In neuroscience, MPPM has been used as a tool to study the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. In organic synthesis, MPPM has been used as a building block for the synthesis of novel piperazine derivatives with potential pharmacological properties.

Mechanism of Action

MPPM exerts its pharmacological effects by binding to the dopamine D2 receptor, which is a G protein-coupled receptor that modulates the activity of dopaminergic neurons in the brain. MPPM acts as a partial agonist of the D2 receptor, meaning that it activates the receptor to a lesser extent than the endogenous ligand dopamine. By binding to the D2 receptor, MPPM modulates the release of dopamine in the brain, which in turn affects mood, motivation, and reward.
Biochemical and Physiological Effects:
MPPM has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain, the inhibition of serotonin reuptake, and the activation of the hypothalamic-pituitary-adrenal (HPA) axis. MPPM has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mental disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPPM is its high potency and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of MPPM is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetic properties of MPPM are not well understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on MPPM, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in the treatment of mental disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of MPPM, as well as its potential interactions with other neurotransmitter systems in the brain. Overall, MPPM represents a promising candidate for further research in the field of medicinal chemistry and neuroscience.

Synthesis Methods

MPPM can be synthesized using a multi-step process that involves the reaction of 2-methylfuran-3-carboxylic acid with 4-propylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted into MPPM through a series of reactions involving protection and deprotection of functional groups.

Properties

IUPAC Name

(2-methylfuran-3-yl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-5-14-6-8-15(9-7-14)13(16)12-4-10-17-11(12)2/h4,10H,3,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRRYSOSUHVTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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